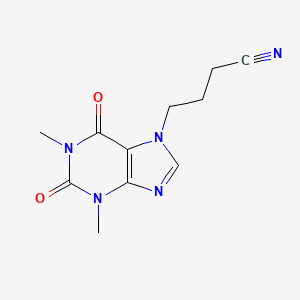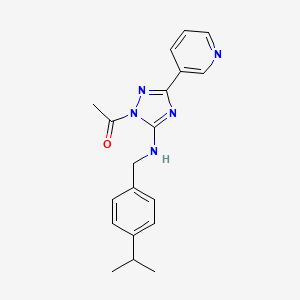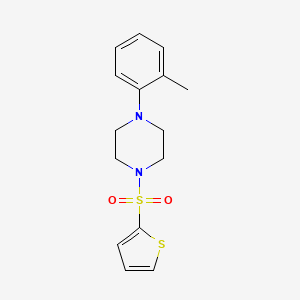![molecular formula C14H19ClN2O5S B5292174 2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide](/img/structure/B5292174.png)
2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide, also known as NS3694, is a chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE1), which is a membrane protein that plays a crucial role in regulating intracellular pH and cell volume.
作用機序
2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide exerts its inhibitory effect on NHE1 by binding to a specific site on the protein. This binding leads to a conformational change in NHE1, which reduces its activity. NHE1 is a transmembrane protein that exchanges extracellular Na+ ions for intracellular H+ ions. Inhibition of NHE1 by 2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide leads to a decrease in intracellular pH and cell volume, which can have various physiological and pathological effects.
Biochemical and Physiological Effects:
2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide has been shown to have various biochemical and physiological effects. Inhibition of NHE1 by 2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide leads to a decrease in intracellular pH and cell volume, which can affect cell proliferation, migration, and survival. 2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell migration and invasion. It has also been shown to protect against ischemic injury in the heart and brain by reducing cell death and inflammation.
実験室実験の利点と制限
2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide has several advantages as a research tool. It is a potent and selective inhibitor of NHE1, which allows for specific targeting of this protein. It is also water-soluble, which makes it easy to use in cell culture and animal experiments. However, 2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide has some limitations as well. It can be toxic to cells at high concentrations, which can limit its use in some experiments. It also has a short half-life, which requires frequent dosing in animal experiments.
将来の方向性
There are several future directions for research on 2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide. One area of interest is the development of more potent and selective NHE1 inhibitors. Another area of interest is the investigation of the role of NHE1 in other physiological processes, such as immune function and bone metabolism. 2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide may also have potential as a therapeutic agent for various diseases, such as cancer and cardiovascular diseases. Further research is needed to explore these potential applications of 2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide.
合成法
2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide can be synthesized using a multi-step process. The first step involves the reaction of 2-chloro-4-nitrophenol with morpholine to form 2-chloro-4-(4-morpholinyl)phenol. This intermediate is then treated with chlorosulfonic acid to form 2-chloro-4-(4-morpholinylsulfonyl)phenol. The final step involves the reaction of this intermediate with N-ethylacetamide in the presence of triethylamine to form 2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide.
科学的研究の応用
2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide has been extensively used in scientific research to study the role of NHE1 in various physiological and pathological processes. It has been shown to inhibit NHE1 activity in a dose-dependent manner, leading to a decrease in intracellular pH and cell volume. 2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide has been used to study the role of NHE1 in cancer, cardiovascular diseases, and neurological disorders. It has also been used to investigate the mechanism of action of other drugs that target NHE1.
特性
IUPAC Name |
2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O5S/c1-2-16-14(18)10-22-13-4-3-11(9-12(13)15)23(19,20)17-5-7-21-8-6-17/h3-4,9H,2,5-8,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBBSBYGSDCOGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine](/img/structure/B5292096.png)
![3-[5-(2-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid](/img/structure/B5292102.png)

![1-(4-bromophenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5292116.png)
![9-methyl-2-(methylamino)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5292130.png)
![(1R*,2R*,6S*,7S*)-4-[(1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazol-5-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5292138.png)
![7-amino-3-(2-furyl)-8-(2-furylmethylene)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1,6-dicarbonitrile](/img/structure/B5292139.png)
![N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine](/img/structure/B5292143.png)
![7-[(5-isopropyl-3-thienyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5292145.png)

![ethyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5292151.png)

![N-[1-(4-methoxyphenyl)propyl]propanamide](/img/structure/B5292162.png)
![2-[(2-chloro-4-fluorobenzoyl)amino]-4,5-dimethyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide](/img/structure/B5292166.png)